2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl pentanoate
Description
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7310^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl pentanoate is a complex organic compound with a unique structure that includes a morpholine ring, a dioxo group, and a tricyclic framework
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-2-3-7-20(26)30-15-12-25-22(27)17-6-4-5-16-19(24-10-13-29-14-11-24)9-8-18(21(16)17)23(25)28/h4-6,8-9H,2-3,7,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIGGSYEQZTPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl pentanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the tricyclic core through a series of cyclization reactions.
- Introduction of the morpholine ring via nucleophilic substitution.
- Incorporation of the dioxo groups through oxidation reactions.
- Attachment of the ethyl pentanoate moiety through esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl pentanoate can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.
Reduction: Conversion of the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: Replacement of functional groups with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or alkyl halides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl pentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Contains a morpholine ring and a thiadiazole moiety.
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial properties.
6-Chloro-7-(2-morpholin-4-yl-ethylamino)quinoline-5,8-dione: Another compound with a morpholine ring and quinoline structure.
Uniqueness
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl pentanoate is unique due to its tricyclic framework combined with a morpholine ring and dioxo groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl]ethyl pentanoate is a complex organic compound notable for its unique structural characteristics and potential biological applications. This compound belongs to a class of organic molecules recognized for their pharmacological properties and structural diversity.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Morpholine Ring : A six-membered ring containing one nitrogen atom and five carbon atoms.
- Tricyclic Core : A fused three-ring structure that enhances its biological activity.
- Functional Groups : Multiple functional groups such as dioxo and pentanoate contribute to its reactivity.
Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O5 |
| Molecular Weight | 340.34 g/mol |
| CAS Number | 361159-18-4 |
| Purity | >95% |
Synthesis
The synthesis of this compound typically involves several multi-step organic synthesis techniques:
- Formation of the Tricyclic Core : Achieved through cyclization reactions involving appropriate starting materials.
- Introduction of the Morpholine Ring : Via nucleophilic substitution reactions.
- Incorporation of Dioxo Groups : Through oxidation reactions.
- Attachment of the Ethyl Pentanoate Moiety : Accomplished through esterification.
Biological Activity
Preliminary studies indicate that compounds similar to this compound exhibit a range of biological activities:
The mechanism of action typically involves interaction with specific molecular targets such as enzymes or receptors:
- Enzyme Inhibition : The compound may bind to the active site of an enzyme, inhibiting its activity.
- Receptor Modulation : It may interact with receptors to modulate signaling pathways.
Case Studies and Research Findings
Research on similar compounds has shown various biological activities:
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Antimicrobial Properties : Certain isoquinolone derivatives exhibit significant antimicrobial activity.
- Neuroprotective Effects : Investigations into neuroprotective properties suggest potential applications in treating neurodegenerative diseases.
Potential Applications
The unique structure and biological activity suggest various applications in:
- Medicinal Chemistry : As potential drug candidates targeting specific enzymes or receptors.
- Materials Science : In the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
- Organic Synthesis : Serving as a building block for more complex molecules.
Q & A
Q. 1.1. What experimental protocols are recommended for synthesizing 2-[8-(morpholin-4-yl)-2,4-dioxo-3-azatricyclo[...]ethyl pentanoate?
A multi-step synthesis approach is required, involving cyclization reactions and functional group protection. For example, morpholine derivatives are often introduced via nucleophilic substitution under anhydrous conditions, as seen in analogous tricyclic compounds . Key steps include:
- Cyclization : Use PdCl₂(PPh₃)₂/CuI catalysts for coupling reactions (e.g., aryl-alkyne coupling) to form the azatricyclic core .
- Esterification : React the intermediate with pentanoic acid using DCC/DMAP coupling agents.
- Purification : Column chromatography (silica gel, ethyl acetate/heptane gradients) ensures high purity .
Q. 1.2. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
Conduct accelerated stability studies using HPLC and NMR:
- pH stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC at 24-hour intervals .
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and DSC for phase transitions .
- Light sensitivity : Store samples in amber vials and track photodegradation using UV-Vis spectroscopy .
Q. 1.3. What spectral techniques are critical for confirming the structure of this compound?
- ¹H/¹³C NMR : Assign peaks for the morpholine ring (δ ~3.6 ppm for N-CH₂), tricyclic core (aromatic protons δ 7.3–7.5 ppm), and ester carbonyl (δ ~170 ppm) .
- HRMS : Confirm molecular weight (e.g., ESI-HRMS for [M+H]⁺) with <5 ppm error .
- IR : Identify key functional groups (e.g., C=O stretch at ~1727 cm⁻¹ for esters, N-H bends at ~1600 cm⁻¹) .
Advanced Research Questions
Q. 2.1. How can computational modeling optimize reaction pathways for synthesizing this compound?
Leverage quantum chemical calculations (e.g., DFT) to predict transition states and reaction energetics. For example:
- Reaction path search : Use software like COMSOL Multiphysics to simulate cyclization barriers and identify optimal catalysts .
- Solvent effects : Apply COSMO-RS models to screen solvents that enhance yield (e.g., DMF vs. THF) .
- Machine learning : Train models on existing tricyclic compound datasets to predict regioselectivity .
Q. 2.2. How do researchers resolve contradictions in bioactivity data across different assay systems?
- Assay standardization : Use ICReDD’s feedback loop methodology, where experimental data is cross-validated with computational predictions to refine conditions .
- Dose-response curves : Compare EC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to identify assay-specific interference .
- Metabolite profiling : Employ LC-MS/MS to detect degradation products that may skew bioactivity results .
Q. 2.3. What strategies improve yield in large-scale synthesis without compromising purity?
- Flow chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer during cyclization .
- Membrane separation : Use nanofiltration membranes (MWCO ~500 Da) to isolate the product from byproducts .
- DoE optimization : Apply Design of Experiments (DoE) to statistically optimize reaction time, temperature, and catalyst loading .
Q. 2.4. How can researchers elucidate the compound’s mechanism of action using advanced structural biology techniques?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to resolve binding modes .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100-ns trajectories to identify critical binding residues .
- Cryo-EM : Use single-particle analysis for large protein complexes if crystallization fails .
Methodological Challenges & Solutions
3.1. Addressing low solubility in aqueous media for in vitro assays:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤0.1% v/v) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate the compound in liposomes (e.g., phosphatidylcholine-based) to enhance bioavailability .
3.2. Mitigating batch-to-batch variability in synthesis:
- Process analytical technology (PAT) : Integrate real-time FTIR monitoring to track reaction progress .
- Quality by Design (QbD) : Define critical quality attributes (CQAs) for raw materials and intermediates .
Data Management & Reproducibility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
